Bms 182264
Overview
Description
BMS 182264 is a small molecule drug developed by Bristol Myers Squibb. It is known for its role as an activator of potassium ATP channels, which are involved in various physiological processes. The compound has shown potential therapeutic applications in treating immune system diseases, cardiovascular diseases, and respiratory diseases .
Preparation Methods
The synthesis of BMS 182264 involves combining structural features of potassium ATP channel openers such as cromakalim and pinacidil. The exact synthetic routes and reaction conditions are proprietary to Bristol Myers Squibb. it is known that the compound is produced through a series of chemical reactions that involve the formation of a benzylamine derivative .
Chemical Reactions Analysis
BMS 182264 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the activation of potassium ATP channels.
Biology: It helps in understanding the physiological roles of potassium ATP channels in different tissues.
Medicine: It has shown potential in treating conditions such as asthma, hypertension, and urinary incontinence by modulating potassium ATP channels.
Industry: It is used in the development of new therapeutic agents targeting potassium ATP channels.
Mechanism of Action
BMS 182264 exerts its effects by activating potassium ATP channels. These channels play a crucial role in regulating cellular membrane potential and ion homeostasis. By opening these channels, this compound causes hyperpolarization of the cell membrane, which can lead to various physiological effects such as smooth muscle relaxation and antihypertensive activity .
Comparison with Similar Compounds
BMS 182264 is similar to other potassium ATP channel openers such as cromakalim and pinacidil. it has shown unique properties, such as smooth-muscle selectivity, which makes it a promising candidate for therapeutic applications. Other similar compounds include nicorandil and diazoxide .
Properties
IUPAC Name |
1-cyano-3-(4-cyanophenyl)-2-(3,3-dimethylbutan-2-yl)guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYDRGZVXVVZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870254 | |
Record name | N-Cyano-N'-(4-cyanophenyl)-N''-(3,3-dimethylbutan-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127749-54-6 | |
Record name | Bms 182264 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAMINIDIL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73C1QVQ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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